2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-nitrophenyl)butanamide
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-nitrophenyl)butanamide is a complex organic compound that features a benzothiazole ring, a nitrophenyl group, and a butanamide chain
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-2-14(24-17-19-13-5-3-4-6-15(13)25-17)16(21)18-11-7-9-12(10-8-11)20(22)23/h3-10,14H,2H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGLZZAMVHSBAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])SC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-nitrophenyl)butanamide typically involves the reaction of 1,3-benzothiazole-2-thiol with 4-nitrophenylbutanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-nitrophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-nitrophenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-nitrophenyl)butanamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-nitrophenyl)ethanone
- 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[5-(4-nitrophenyl)furan-2-yl]ethanone
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-nitrophenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzothiazole ring and the nitrophenyl group allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
